

Technical Guide: Solubility Profile and Physicochemical Characterization of H-Gly-Piperidide Hydrochloride

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-Amino-1-piperidin-1-yl-ethanone

CAS No.: 5437-48-9; 5649-08-1

Cat. No.: B2997171

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Executive Summary

H-Gly-piperidide hydrochloride (2-amino-1-(piperidin-1-yl)ethan-1-one HCl) is a pivotal amino acid amide intermediate used in the synthesis of peptidomimetics and serine protease inhibitors. As a hydrochloride salt of a secondary amine-derived glycinamide, it exhibits a distinct amphiphilic profile: high aqueous solubility driven by the ionic ammonium headgroup, juxtaposed with the lipophilic piperidine ring. This guide details its solubility limits, solvent compatibility, and validation protocols to ensure reproducibility in synthetic workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

Property	Specification
Systematic Name	2-amino-1-(piperidin-1-yl)ethan-1-one hydrochloride
Synonyms	Glycyl-piperidine HCl; 1-Glycylpiperidine hydrochloride
CAS Number	5437-48-9 (HCl salt)
Molecular Formula	
Molecular Weight	178.66 g/mol
Structural Class	Amino acid amide; Heterocyclic piperidine derivative
pKa (Predicted)	~8.0–8.2 (-amino group)
Physical Form	White to off-white crystalline powder

Structural Causality

The molecule consists of three distinct domains that dictate its solubility:

- Cationic Ammonium Domain (): Provides high lattice energy in the solid state but drives rapid dissolution in high-dielectric solvents (Water, DMSO) via ion-dipole interactions.
- Amide Linker: Acts as a hydrogen bond donor/acceptor, facilitating solubility in lower alcohols (Methanol, Ethanol).
- Piperidine Ring: A lipophilic moiety that disrupts the water structure less than aromatic rings but limits solubility in purely non-polar solvents (Hexane) due to the overwhelming polarity of the salt form.

Solubility Profile: Solvent Compatibility Matrix

The following data represents the consensus solubility behavior for glycine-derived amide hydrochlorides.

Quantitative Solubility Classes

Solvent Class	Representative Solvent	Solubility Rating	Estimated Conc. (mg/mL)	Mechanistic Insight
Aqueous	Water (pH 7.0)	Very Soluble	> 100 mg/mL	High solvation enthalpy of and overcomes lattice energy.
Polar Aprotic	DMSO, DMF	Freely Soluble	> 50 mg/mL	Strong dipole interactions stabilize the cation; ideal for stock solutions.
Polar Protic	Methanol, Ethanol	Soluble	30–50 mg/mL	H-bonding network supports the amide backbone; solubility decreases as alkyl chain length increases (MeOH > EtOH > IPA).
Chlorinated	Dichloromethane (DCM)	Sparingly Soluble	< 1 mg/mL	The HCl salt is too polar. Solubility improves significantly with 5-10% Methanol cosolvent.
Non-Polar	Diethyl Ether, Hexane	Insoluble	< 0.1 mg/mL	Lack of dipole moment in solvent cannot overcome the

ionic lattice
forces.

pH-Dependent Behavior

- Acidic to Neutral (pH < 7): The compound remains protonated () and retains maximal water solubility.
- Basic (pH > 9): Deprotonation to the free base (H-Gly-piperidide) occurs. The free base is significantly more soluble in organic solvents (DCM, Ethyl Acetate) and less soluble in water, allowing for extractive workups.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Thermodynamic)

Use this protocol for precise saturation limits required for formulation or crystallization.

Reagents: H-Gly-piperidide HCl (dried), HPLC-grade solvents.

- Preparation: Weigh approximately 50 mg of the compound into a 4 mL glass vial.
- Addition: Add the target solvent in 100 L aliquots.
- Equilibration: Vortex vigorously for 1 minute after each addition. If the solid dissolves completely, record the volume.
- Saturation: If solid remains after 500 L, place the vial in a shaker at 25°C for 24 hours.
- Filtration: Filter the supernatant using a 0.45 m PTFE syringe filter (pre-saturated).

- Quantification: Evaporate a known volume of the filtrate to dryness under nitrogen and weigh the residue.
 - Calculation:

Protocol B: Kinetic Solubility Assay (High Throughput)

Use this for rapid screening during biological assay preparation.

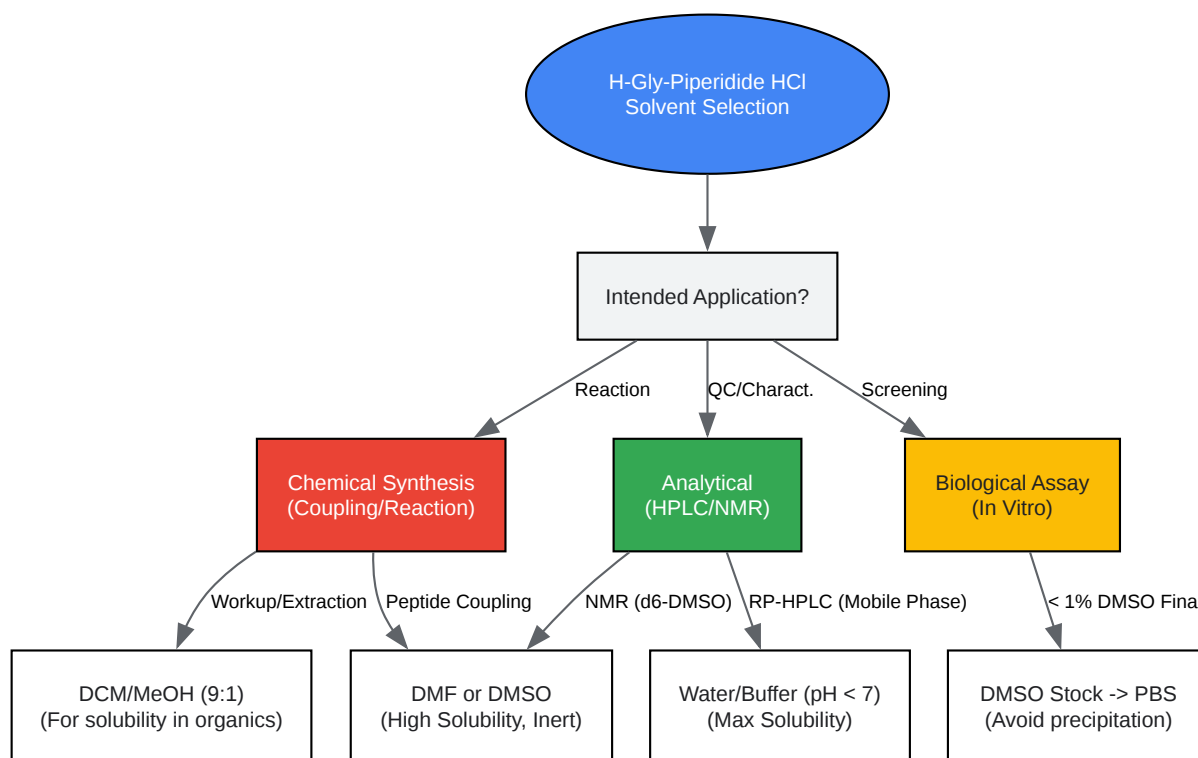
- Stock Prep: Prepare a 100 mM stock solution in pure DMSO.
- Dilution: Spike 5

L of stock into 495

L of aqueous buffer (PBS, pH 7.4) in a 96-well plate (Final conc: 1 mM, 1% DMSO).
- Incubation: Shake at 500 rpm for 2 hours at Room Temperature.
- Analysis: Centrifuge at 3000 x g for 10 minutes to pellet any precipitate.
- Measurement: Analyze the supernatant via UV-Vis spectrophotometry (210–220 nm) or HPLC-UV against a standard curve.
 - Criterion: If recovery > 85% of nominal concentration, the compound is deemed "Soluble" at the target concentration.

Visualizing the Solubility Workflow

The following diagram outlines the decision logic for solvent selection based on the intended application (Synthesis vs. Analysis).



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Figure 1: Decision tree for solvent selection based on experimental requirements, ensuring compound stability and solubility.

Mechanistic Insights & Handling

Solvation Thermodynamics

The dissolution of H-Gly-piperidide HCl is enthalpically driven in water. The hydration energy of the chloride ion and the ammonium cation exceeds the crystal lattice energy.

- Caution: In organic solvents like DCM, the lattice energy dominates. To solubilize in DCM, one must either:
 - Break the lattice: Add a hydrogen-bond donor cosolvent (MeOH).

- Ion Exchange: Neutralize with a base (TEA/DIEA) to generate the free base, which is lipophilic.

Hygroscopicity & Stability

As a hydrochloride salt of a primary amine, the compound is hygroscopic.

- Storage: Store at -20°C in a desiccator.
- Handling: Equilibrate to room temperature before opening to prevent condensation, which can lead to hydrolysis of the amide bond over extended periods.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2723721, Piperidine hydrochloride. Retrieved from [\[Link\]](#)
- Han, J., et al. (2025). Efficient Amidation of Carboxylate Salts with Ammonium Hydrochloride Salts. Organic Letters. Retrieved from [\[Link\]](#)
- To cite this document: BenchChem. [\[Technical Guide: Solubility Profile and Physicochemical Characterization of H-Gly-Piperidide Hydrochloride\]](#). BenchChem, [2026]. [\[Online PDF\]](#). Available at: [\[https://www.benchchem.com/product/b2997171/docs#technical-guide-solubility-profile-and-physicochemical-characterization-of-h-gly-piperidide-hydrochloride\]](https://www.benchchem.com/product/b2997171/docs#technical-guide-solubility-profile-and-physicochemical-characterization-of-h-gly-piperidide-hydrochloride)

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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